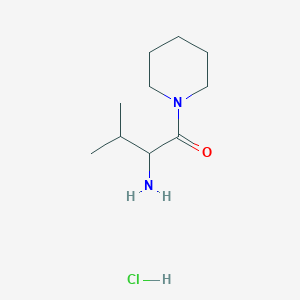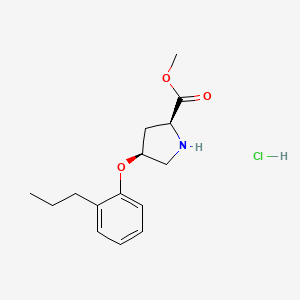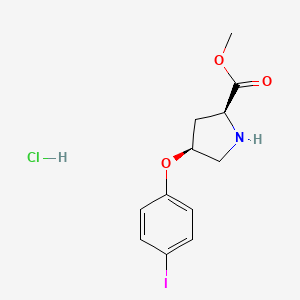![molecular formula C14H21ClN2O2 B1456310 N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride CAS No. 1220033-86-2](/img/structure/B1456310.png)
N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
-
Antimicrobial and Antiproliferative Agents
- Field : Medicinal Chemistry
- Application : Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents .
- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
-
Analgesic Activity
- Field : Pharmacology
- Application : A series of N-phenylacetamide sulphonamides were synthesized and interestingly in this series N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) exhibited good analgesic activity as comparable or superior than paracetamol .
- Method : The specific methods of application or experimental procedures were not detailed in the available resources .
- Results : N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) exhibited good analgesic activity as comparable or superior than paracetamol .
- Metabolic Pathways of Fentanyl Analogs
- Field : Pharmacology
- Application : The metabolic pathways of new fentanyl analogs, which have recently emerged on the drug markets worldwide with high potential for producing addiction and severe adverse effects including coma and death, are being studied .
- Method : The metabolism of the new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation. Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
- Results : The presence of metabolites can be crucial for confirmation of the uptake of such compounds and further interpretation .
- Metabolic Pathways of Fentanyl Analogs
- Field : Pharmacology
- Application : The metabolic pathways of new fentanyl analogs, which have recently emerged on the drug markets worldwide with high potential for producing addiction and severe adverse effects including coma and death, are being studied .
- Method : The metabolism of the new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation. Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
- Results : The presence of metabolites can be crucial for confirmation of the uptake of such compounds and further interpretation .
Propiedades
IUPAC Name |
N-[4-(piperidin-4-ylmethoxy)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-11(17)16-13-2-4-14(5-3-13)18-10-12-6-8-15-9-7-12;/h2-5,12,15H,6-10H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTPMTXFHDMDKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride | |
CAS RN |
1220033-86-2 | |
| Record name | Acetamide, N-[4-(4-piperidinylmethoxy)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride](/img/structure/B1456229.png)


![2-Methyl-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1456233.png)
![4-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456234.png)

![3-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456237.png)
![Methyl (2S,4S)-4-[2,4-DI(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456243.png)

![Methyl (2S,4S)-4-[3-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456245.png)


